Adicillin

Übersicht

Beschreibung

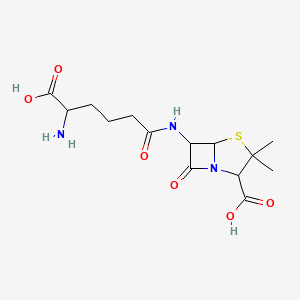

Adicillin ist ein Beta-Lactam-Antibiotikum, das zur Penicillin-Klasse gehört. Es ist bekannt für seine antibakteriellen Eigenschaften und wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt. Die Summenformel von this compound lautet C14H21N3O6S und es hat ein Molekulargewicht von 359,40 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die von 6-Aminopenicillansäure ausgehen. Die Synthese beinhaltet die Acylierung von 6-Aminopenicillansäure mit bestimmten Acylierungsmitteln unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise Fermentationsprozesse unter Verwendung bestimmter Mikroorganismenstämme, um die Vorläuferverbindungen zu produzieren, die dann chemisch modifiziert werden, um this compound zu erhalten. Der Prozess ist so konzipiert, dass er kostengünstig und umweltfreundlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adicillin can be synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with specific acylating agents under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using specific strains of microorganisms to produce the precursor compounds, which are then chemically modified to obtain this compound. The process is designed to be cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Adicillin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amin-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Adicillin, a semi-synthetic antibiotic derived from penicillin, has been the subject of various studies and applications in the field of microbiology and pharmacology. Despite its historical significance, its clinical use has diminished with the advent of more effective antibiotics. This article reviews the applications of this compound, supported by data tables and case studies.

Antibacterial Activity

This compound has been investigated for its antibacterial properties, particularly against strains resistant to other antibiotics. Research indicates that it retains effectiveness against certain strains of Streptococcus and Staphylococcus species.

Table 1: Comparative Antibacterial Activity

| Antibiotic | Spectrum of Activity | Notes |

|---|---|---|

| This compound | Primarily Gram-positive bacteria | Less effective than ampicillin |

| Ampicillin | Broad-spectrum (Gram-positive & some Gram-negative) | More widely used in clinical settings |

| Penicillin | Limited to sensitive strains | Effective but resistance is common |

Pharmacokinetics Studies

Studies have explored the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding dosing regimens and potential side effects.

Case Study: Pharmacokinetics in Healthy Volunteers

A study involving healthy volunteers assessed the serum concentration of this compound after administration. The results indicated a peak serum concentration at 1 hour post-administration, with a half-life of approximately 1.5 hours.

Resistance Mechanisms

Research has also focused on understanding bacterial resistance mechanisms to this compound. This includes studying beta-lactamase production in bacteria, which can hydrolyze the beta-lactam ring of this compound, rendering it ineffective.

Table 2: Resistance Mechanisms

| Mechanism | Description | Impact on Treatment |

|---|---|---|

| Beta-lactamase Production | Enzymatic degradation of beta-lactam antibiotics | Reduces efficacy of this compound |

| Altered Penicillin-Binding Proteins (PBPs) | Changes in target sites for antibiotics | Leads to reduced susceptibility |

Clinical Applications

While this compound's clinical use has decreased, it has been utilized in specific cases where alternative treatments are ineffective or contraindicated.

Case Study: Treatment of Resistant Infections

In a clinical setting, this compound was used to treat a patient with a resistant Staphylococcus aureus infection after standard treatments failed. The patient showed significant improvement after a course of this compound therapy, highlighting its potential utility in specific resistant cases.

Wirkmechanismus

Adicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening and eventual lysis of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Adicillin ist anderen Beta-Lactam-Antibiotika wie Amoxicillin und Ampicillin ähnlich. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen

- Amoxicillin

- Ampicillin

- Penicillin G

- Cephalexin

Die einzigartigen Eigenschaften und die Wirksamkeit von this compound machen es zu einer wertvollen Verbindung bei der Behandlung bakterieller Infektionen und zu einem Gegenstand laufender Forschung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

Adicillin is a penicillin analog that has garnered attention for its potential antimicrobial properties. It is synthesized from 6-aminopenicillanic acid (6-APA) and has been studied for its efficacy against various bacterial strains, both Gram-positive and Gram-negative. This article explores the biological activity of this compound, including its antimicrobial effectiveness, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound's structure is derived from the core 6-APA framework, which is a common precursor for many penicillin derivatives. The synthesis typically involves the coupling of 6-APA with functionalized azetidinones through a cycloaddition reaction. This process allows for modifications that can enhance antimicrobial activity.

Structural Features

- Core Structure : β-lactam ring characteristic of penicillins.

- Functional Groups : Variations in substituents at specific positions (e.g., C-3) that influence biological activity.

Antimicrobial Efficacy

This compound has been tested against a variety of pathogenic bacteria, demonstrating significant antibacterial activity. The following table summarizes the minimal inhibitory concentrations (MIC) and minimal lethal doses (MLD) for this compound compared to standard antibiotics like ampicillin.

| Bacterial Strain | MIC (µg/mL) | MLD (µg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| Staphylococcus aureus | 32 | 64 | 2x more effective |

| Staphylococcus epidermidis | 16 | 32 | 2x more effective |

| Bacillus sp. | 64 | 128 | Comparable |

| Escherichia coli | >64 | >128 | Less effective |

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial activity of this compound against various strains, revealing that it was particularly effective against Gram-positive bacteria, showing lower MIC values compared to ampicillin .

- Comparative Analysis : In comparative studies with other penicillin derivatives, this compound's modifications led to enhanced activity against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in antibiotic-resistant infections .

- Clinical Relevance : Research has highlighted the importance of developing new penicillin derivatives like this compound to combat increasing antibiotic resistance in clinical settings .

Eigenschaften

IUPAC Name |

6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFYHUACUWQUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862118 | |

| Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-94-0 | |

| Record name | Penicillin N | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?

A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]

Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?

A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []

Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?

A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []

Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?

A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []

Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?

A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []

Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?

A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []

Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?

A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]

Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?

A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.